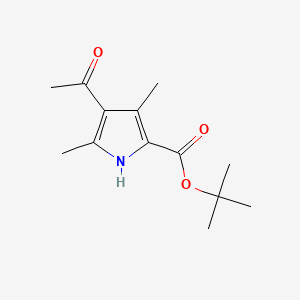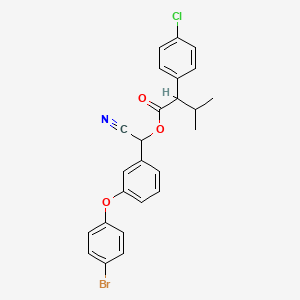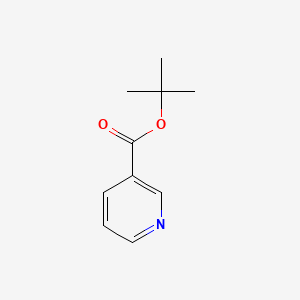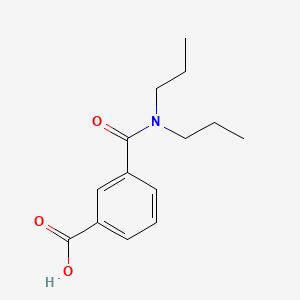
1-(2,3-Dichlorophenyl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep procedures that may include the resolution of enantiomers, crystallization, and various forms of catalysis. For example, a facile 7-step procedure has been developed for the synthesis of enantiomerically pure compounds starting from related dichlorophenyl ethanones, demonstrating the complex methodology involved in synthesizing such molecules (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of dichlorophenyl ethanones and similar compounds often employs vibrational and structural observations alongside molecular docking studies. These analyses can reveal the equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties, offering deep insights into the molecular behavior of these compounds (Parveen S et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving dichlorophenyl ethanones can lead to the formation of various photoproducts, demonstrating the photochemical reactivity of these compounds. The reactivity can be influenced by the presence of oxygen, leading to different reaction pathways and products (Castellan et al., 1990).
Physical Properties Analysis
The crystal structure of related compounds, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, provides insights into their physical properties. The analysis of these structures can reveal conformational details, such as chair and half-chair conformations, and the presence of van der Waals contacts, which are crucial for understanding the physical characteristics of these molecules (Zheng et al., 2014).
Chemical Properties Analysis
Studies on related compounds have also explored their chemical properties, including their reactivity in condensation reactions and heterocyclization, which can lead to the formation of isoflavones and other heterocycles. Such reactions highlight the versatility and reactivity of the carbonyl group in dichlorophenyl ethanones, providing a pathway to a variety of chemical structures (Moskvina et al., 2015).
Applications De Recherche Scientifique
Application in Pharmaceutical Chemistry
1-(2,3-Dichlorophenyl)ethanone has been used in the field of pharmaceutical chemistry .
Summary of the Application
This compound has been used in the enantioselective synthesis of a chiral intermediate of Miconazole , an antifungal agent .
Methods of Application or Experimental Procedures
The biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol was performed by a bacterial strain, ZJPH1806, which was isolated from a soil sample . The reaction conditions were optimized, and it was found that the bioreduction was effectively transformed at relatively high conversion temperatures, along with glycerol as a cosubstrate in coenzyme regeneration .
Results or Outcomes
The asymmetric reduction of the substrate reached an 83.2% yield with an enantiomeric excess (ee) of greater than 99.9% at 2 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone . The reaction was conducted at 40 °C for 26 hours using resting cells of the Acinetobacter sp. ZJPH1806 as the biocatalyst . The yield had increased by nearly 2.9-fold (from 28.6% to 83.2%) .
Application in Biocatalysis
Summary of the Application
1-(2,3-Dichlorophenyl)ethanone has been used in the field of biocatalysis . This compound has been used in the synthesis of optically pure vic-halohydrins , which are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis of optically pure vic-halohydrins involves several enzymatic strategies, including asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
Application in Pharmacokinetics
Summary of the Application
1-(2,3-Dichlorophenyl)ethanone has been used in the field of pharmacokinetics . This compound has been used in the study of druglikeness and water solubility, which are key factors affecting the efficacy and safety of many therapeutic drugs .
Methods of Application or Experimental Procedures
The methods of application in this field typically involve the use of computational models and experimental assays to predict and measure the lipophilicity, water solubility, and other physicochemical properties of the compound .
Results or Outcomes
The results or outcomes of these studies can provide valuable information for the design and optimization of new drugs .
Application in Material Science
Summary of the Application
1-(2,3-Dichlorophenyl)ethanone has been used in the field of material science . This compound has been used in the synthesis of polymers and other materials .
Methods of Application or Experimental Procedures
The methods of application in this field typically involve the use of chemical reactions to synthesize new materials . These reactions may include polymerization, condensation, and other types of chemical transformations .
Results or Outcomes
The results or outcomes of these studies can provide valuable information for the design and optimization of new materials .
Application in Mass Spectrometry
Summary of the Application
1-(2,3-Dichlorophenyl)ethanone has been used in the field of mass spectrometry . This compound has been used in the study of molecular structures and chemical compositions .
Methods of Application or Experimental Procedures
The methods of application in this field typically involve the use of mass spectrometry techniques to analyze the compound . These techniques may include electron ionization, infrared spectroscopy, and other types of analytical methods .
Results or Outcomes
The results or outcomes of these studies can provide valuable information about the molecular structure and chemical composition of the compound .
Application in Drug Synthesis
Summary of the Application
1-(2,3-Dichlorophenyl)ethanone has been used in the field of drug synthesis . This compound has been used in the enantioselective synthesis of a chiral intermediate of Miconazole , an antifungal agent .
Methods of Application or Experimental Procedures
The biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol was performed by a bacterial strain, ZJPH1806, which was isolated from a soil sample . The reaction conditions were optimized, and it was found that the bioreduction was effectively transformed at relatively high conversion temperatures, along with glycerol as a cosubstrate in coenzyme regeneration .
Results or Outcomes
The asymmetric reduction of the substrate reached an 83.2% yield with an enantiomeric excess (ee) of greater than 99.9% at 2 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone . The reaction was conducted at 40 °C for 26 hours using resting cells of the Acinetobacter sp. ZJPH1806 as the biocatalyst . The yield had increased by nearly 2.9-fold (from 28.6% to 83.2%) .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABBMYSEVZARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204585 | |
| Record name | 1-(2,3-Dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)ethanone | |
CAS RN |
56041-57-7 | |
| Record name | 1-(2,3-Dichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56041-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056041577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,3-DICHLOROPHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN2KG56TE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

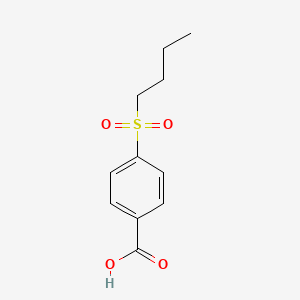
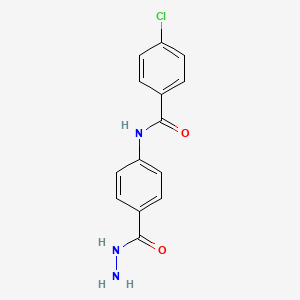
![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)
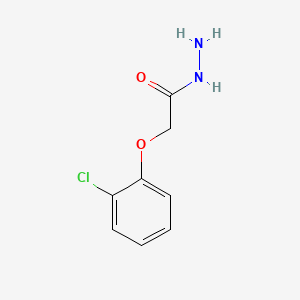
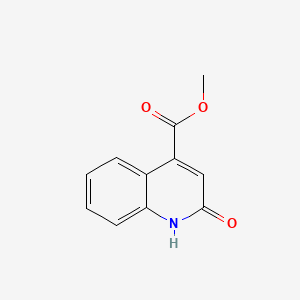
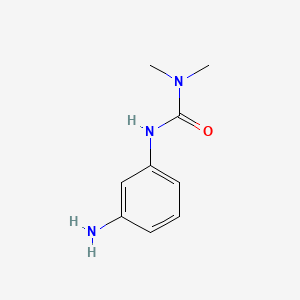
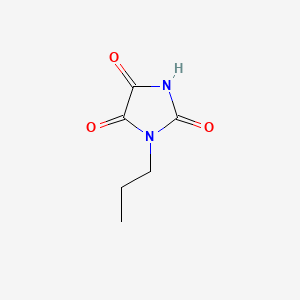
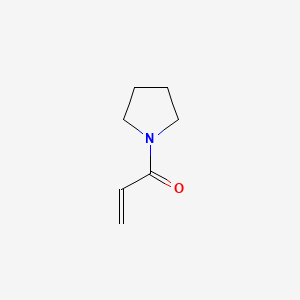
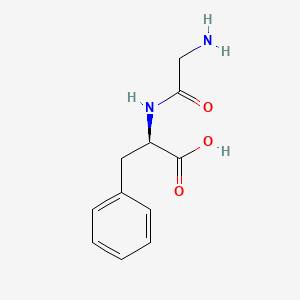
![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)
